Tanshinone II-b
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Overview
Description
Tanshinone II-b is a bioactive compound derived from the roots of Salvia miltiorrhizaThis compound belongs to the class of abietane diterpenoid quinones and has been extensively studied for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tanshinone II-b can be synthesized through various chemical reactions. One common method involves the dehydrogenation of ferruginol to form cryptotanshinone, which is then reduced by reductases to produce this compound . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from Salvia miltiorrhiza roots. The extraction process usually employs ethanol as a solvent, followed by purification steps such as column chromatography to isolate the compound . Advances in synthetic biology have also led to the development of high-yield functional bacteria for the biosynthesis of tanshinones .
Chemical Reactions Analysis
Types of Reactions: Tanshinone II-b undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form tanshinone IIA, a closely related compound with similar pharmacological properties .
Common Reagents and Conditions:
Oxidation: Reagents like selenium dioxide (SeO2) in 1,4-dioxane are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst is used for reduction reactions.
Substitution: Various organic solvents and catalysts are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include other tanshinones like tanshinone IIA and cryptotanshinone, each with distinct pharmacological activities .
Scientific Research Applications
Tanshinone II-b has a wide range of scientific research applications:
Mechanism of Action
Tanshinone II-b exerts its effects through multiple molecular targets and pathways. It modulates the expression of autophagy-related proteins such as Beclin-1 and LC3-II, and influences signaling pathways like PI3K/Akt/mTOR and MEK/ERK/mTOR . Additionally, it activates the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which plays a crucial role in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.
Cryptotanshinone: Exhibits significant antitumor activity by inducing apoptosis and cell cycle arrest.
Tanshinone I: Has potent anti-inflammatory and antioxidant properties.
Uniqueness of Tanshinone II-b: this compound is unique due to its dual role in regulating autophagy and its ability to modulate multiple signaling pathways, making it a versatile compound for therapeutic applications .
Properties
IUPAC Name |
6-(hydroxymethyl)-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,8,20H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUXBBDRILEIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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